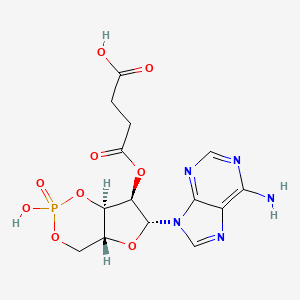![molecular formula C15H15N3O2S B1200296 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B1200296.png)
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a formylation reaction to introduce the oxo group. This intermediate is then reacted with piperazine and a pyridine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes or receptors are of particular interest.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Thienylmethyl)-1-piperazinyl]-(3-pyridinyl)methanone: Similar structure but lacks the oxo group.
[4-(2-Thienylmethyl)-1-piperazinyl]-(2-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.
[4-(2-Thienylmethyl)-1-piperazinyl]-(4-pyridinyl)methanone: Similar structure but with a different position of the pyridine ring.
Uniqueness
The presence of the oxo group in 3-PYRIDYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE makes it unique compared to its analogs. This functional group can participate in additional chemical reactions, such as reduction or nucleophilic addition, providing more versatility in synthetic applications. Additionally, the specific arrangement of the thiophene, piperazine, and pyridine rings contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
pyridin-3-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H15N3O2S/c19-14(12-3-1-5-16-11-12)17-6-8-18(9-7-17)15(20)13-4-2-10-21-13/h1-5,10-11H,6-9H2 |
InChI Key |
OBJPERSDPVULEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


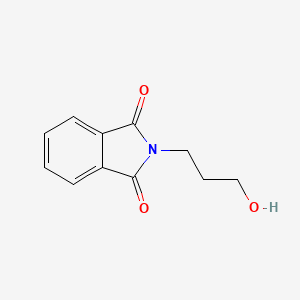
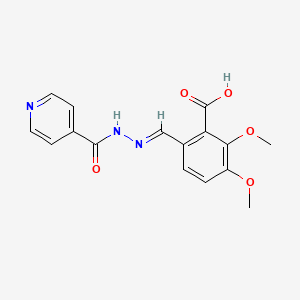


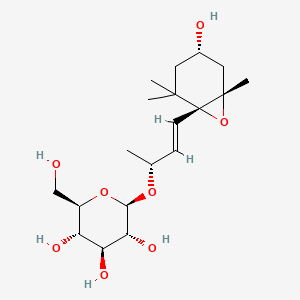
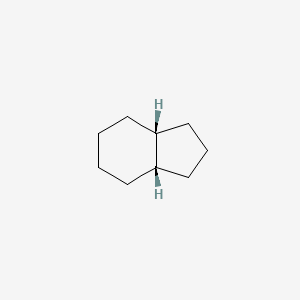
![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
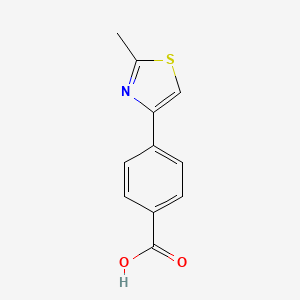
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)

